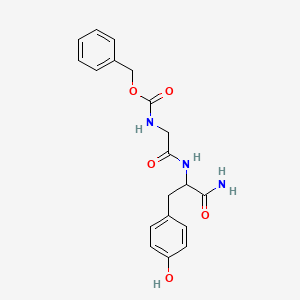
(S)-Benzyl (2-((1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLY-TYR-NH2 typically involves the use of protecting groups to prevent unwanted reactions at specific sites. One common method involves the use of carbamate protecting groups, such as the benzyloxycarbonyl (CBz) group. The synthesis begins with the protection of the amino group of glycine using the CBz group, followed by coupling with tyrosine using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC). The final step involves the removal of the protecting groups under mild conditions to yield the desired dipeptide .
Industrial Production Methods
Industrial production of Z-GLY-TYR-NH2 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently handle the protection and deprotection steps, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid assembly of the peptide chain on a solid support .
Analyse Des Réactions Chimiques
Types of Reactions
Z-GLY-TYR-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of dopaquinone, while reduction of the peptide backbone can yield the corresponding alcohols .
Applications De Recherche Scientifique
Z-GLY-TYR-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Z-GLY-TYR-NH2 involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein structure and function. Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can modulate its activity and interactions with other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Tyr-NH2: A simpler dipeptide lacking the benzyloxycarbonyl protecting group.
Gly-Tyr-Lys: A tripeptide with an additional lysine residue, offering different chemical properties and biological activities.
Uniqueness
Z-GLY-TYR-NH2 is unique due to the presence of the benzyloxycarbonyl protecting group, which enhances its stability and allows for selective modifications. This makes it a valuable tool in peptide synthesis and modification studies .
Propriétés
IUPAC Name |
benzyl N-[2-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXAAJFIOIYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
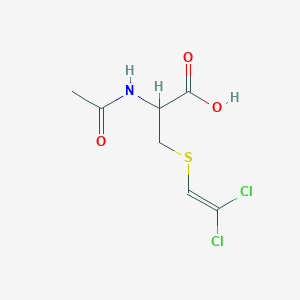




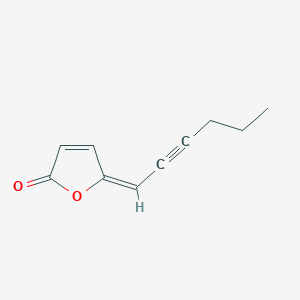
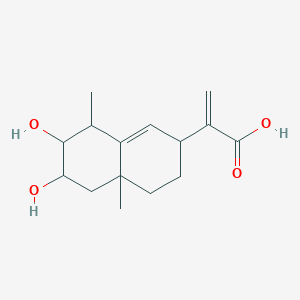

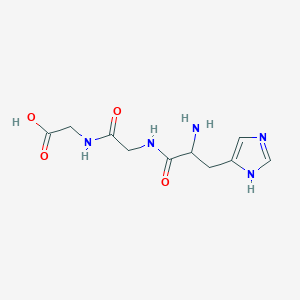
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
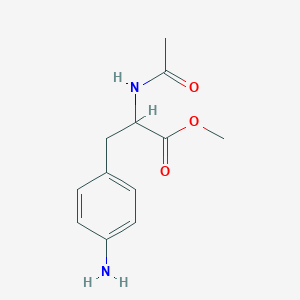
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)
![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)
